molecular formula C21H24ClNO3 B12763278 4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride CAS No. 138833-28-0

4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride

Katalognummer: B12763278
CAS-Nummer: 138833-28-0
Molekulargewicht: 373.9 g/mol
InChI-Schlüssel: VPAGNZWPEKXJQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride is a complex organic compound with a unique structure that includes a benzopyran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride typically involves multiple steps. The process begins with the formation of the benzopyran core, followed by the introduction of various functional groups. Common reagents used in the synthesis include dimethylamine, methoxybenzaldehyde, and methylbenzyl chloride. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chromone: A simpler benzopyran derivative with similar structural features.

    Flavone: Another benzopyran compound with additional hydroxyl groups.

    Coumarin: A benzopyran derivative with a lactone ring.

Uniqueness

4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride is unique due to its specific functional groups and structural complexity

Eigenschaften

CAS-Nummer

138833-28-0

Molekularformel

C21H24ClNO3

Molekulargewicht

373.9 g/mol

IUPAC-Name

2-benzyl-8-[(dimethylamino)methyl]-7-methoxy-3-methylchromen-4-one;hydrochloride

InChI

InChI=1S/C21H23NO3.ClH/c1-14-19(12-15-8-6-5-7-9-15)25-21-16(20(14)23)10-11-18(24-4)17(21)13-22(2)3;/h5-11H,12-13H2,1-4H3;1H

InChI-Schlüssel

VPAGNZWPEKXJQT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)CC3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.